(Z)-N~1~-(4-methoxybenzyl)-2-nitroethylene-1,1-diamine
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Overview
Description
(Z)-N~1~-(4-methoxybenzyl)-2-nitroethylene-1,1-diamine is an organic compound characterized by the presence of a nitro group, a methoxybenzyl group, and an ethylene diamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N~1~-(4-methoxybenzyl)-2-nitroethylene-1,1-diamine typically involves the reaction of 4-methoxybenzyl chloride with ethylenediamine in the presence of a base, followed by nitration. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and temperatures maintained at around -78°C to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
(Z)-N~1~-(4-methoxybenzyl)-2-nitroethylene-1,1-diamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form nitroso derivatives using oxidizing agents like potassium permanganate.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, potassium permanganate, and nucleophiles such as sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include amine derivatives, nitroso compounds, and substituted benzyl derivatives. These products can be further utilized in various chemical syntheses and applications .
Scientific Research Applications
Chemistry
In chemistry, (Z)-N~1~-(4-methoxybenzyl)-2-nitroethylene-1,1-diamine is used as a building block for the synthesis of more complex organic molecules.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it useful in understanding biological pathways and mechanisms .
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its derivatives have shown promise in the development of new drugs for treating various diseases .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications, including the manufacture of polymers and coatings .
Mechanism of Action
The mechanism of action of (Z)-N~1~-(4-methoxybenzyl)-2-nitroethylene-1,1-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The methoxybenzyl group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxybenzyl)thiosemicarbazone: Similar in structure but contains a thiosemicarbazone group instead of a nitro group.
4-methoxybenzyl chloride: A precursor in the synthesis of (Z)-N~1~-(4-methoxybenzyl)-2-nitroethylene-1,1-diamine.
4-methoxybenzyl alcohol: Another related compound used in various chemical syntheses.
Uniqueness
This compound is unique due to its combination of a nitro group and an ethylene diamine moiety, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable in research and industrial applications .
Properties
IUPAC Name |
(Z)-1-N'-[(4-methoxyphenyl)methyl]-2-nitroethene-1,1-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c1-16-9-4-2-8(3-5-9)6-12-10(11)7-13(14)15/h2-5,7,12H,6,11H2,1H3/b10-7- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEXSBVKEORUYFG-YFHOEESVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=C[N+](=O)[O-])N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CN/C(=C\[N+](=O)[O-])/N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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